AM5Zfe94FL
Overview
Description
This would typically include the compound’s systematic name, common name, and structural formula. For example, the compound “AM5ZFE94FL” is also known as "5-HYDROXY-N-((6-OXO-2-PIPERIDINYL)METHYL)-2-(2,2,2-TRIFLUOROETHOXY)BENZAMIDE" .
Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Information about its reactivity can often be found in the chemical literature .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Safety and Hazards
This involves understanding the potential risks associated with handling and using the compound. Information about toxicity, flammability, and environmental impact can often be found in Safety Data Sheets (SDS) and other safety resources .
To find relevant papers, you could use academic databases like PubMed, Google Scholar, or Web of Science. You can search using the compound’s name or its unique identifiers like its CAS number . Remember to critically evaluate the sources and check the credibility of the journals where the papers are published.
Properties
CAS No. |
91933-52-7 |
---|---|
Molecular Formula |
C15H17F3N2O4 |
Molecular Weight |
346.30 g/mol |
IUPAC Name |
5-hydroxy-N-[(6-oxopiperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)8-24-12-5-4-10(21)6-11(12)14(23)19-7-9-2-1-3-13(22)20-9/h4-6,9,21H,1-3,7-8H2,(H,19,23)(H,20,22) |
InChI Key |
OIOMUGZSHNAEMH-UHFFFAOYSA-N |
SMILES |
C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |
Canonical SMILES |
C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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